

Brilliant Red E-BL absorption spectrum

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Compound of Interest

Compound Name: C.I. Acid Red 106

Cat. No.: B15554035

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An In-depth Technical Guide to the Absorption Spectrum of Brilliant Red Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption characteristics of Brilliant Red dyes, with a focus on compounds often identified interchangeably, such as Cibacron Brilliant Red 3B-A (also known as Reactive Red 4) and Reactive Red 120. These dyes are widely used in various biochemical and analytical applications.

Core Spectral Properties

The absorption spectrum of these anionic dyes is characterized by a prominent peak in the visible region, which can be influenced by environmental factors such as the solvent and the presence of binding partners.

Quantitative Absorption Data

The following table summarizes the key absorption data for related Brilliant Red dyes.

Dye Name/Synonym	Maximum Absorption Wavelength (λ_{max})	Conditions
Cibacron Brilliant Red 3B-A / Reactive Red 4	~515 - 550 nm	In aqueous solution.[1]
Cibacron Brilliant Red 3B-A - Chitosan Complex	570 nm or 575 nm	In glycine-HCl buffer (pH 3.22, 0.1 M).[1][2][3]
Reactive Red 120	496 nm	In aqueous solution.[4]
Reactive Red 120	535 nm	---
Reactive Red 120	536 nm	---
Procion Brilliant Red H-7b (Cibacron Brilliant Red 3b-a)	198 nm	---
Brilliant Red 5B	516 nm	In Methanol.[5]

Experimental Protocols

The determination of the absorption spectrum of Brilliant Red dyes is typically performed using UV-Visible spectrophotometry.

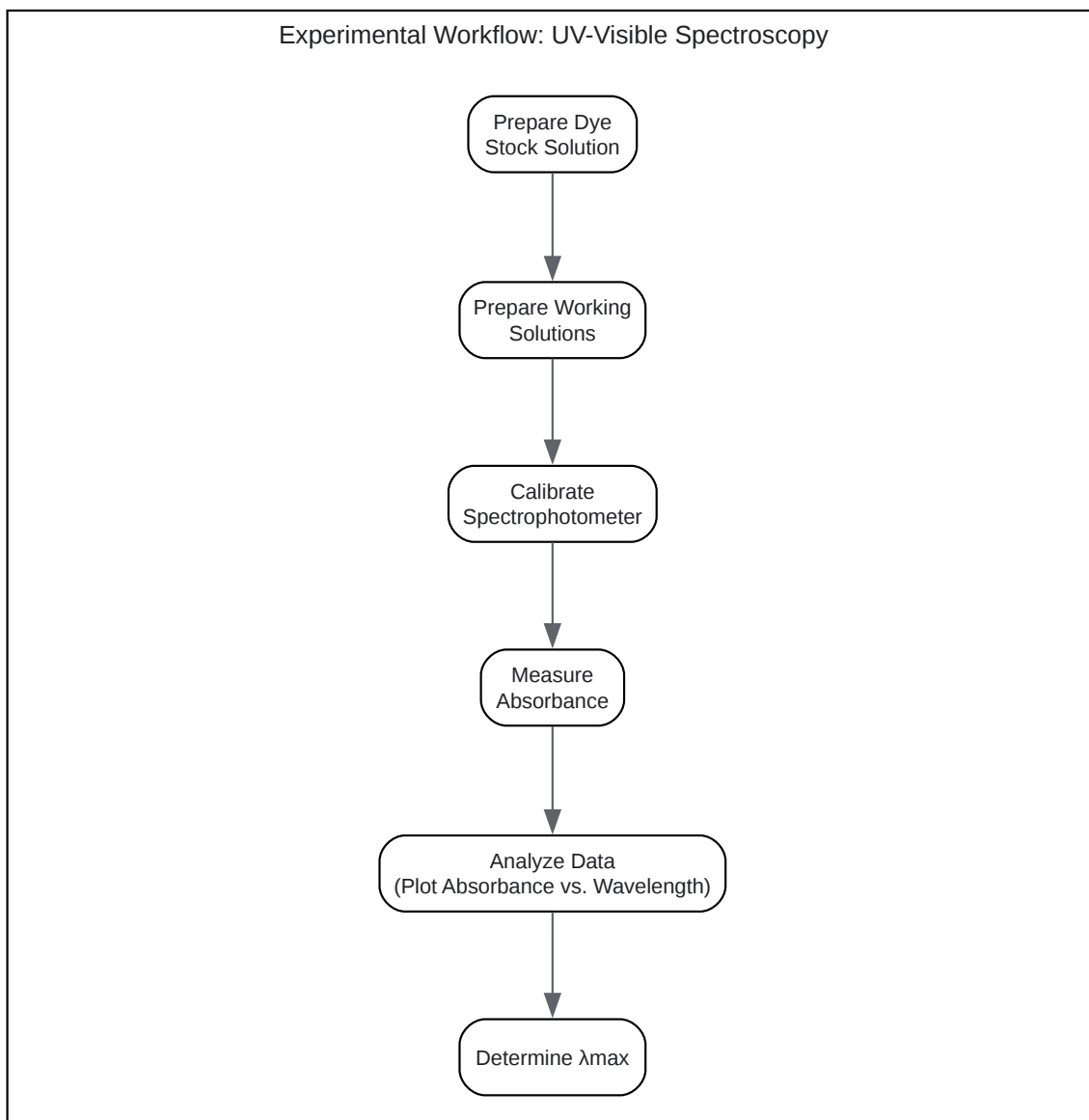
General Protocol for UV-Visible Spectroscopy

A standard experimental workflow for determining the absorption spectrum is as follows:

- **Preparation of Stock Solution:** A stock solution of the dye is prepared by accurately weighing the dye powder and dissolving it in a suitable solvent, such as distilled water or a buffer solution, to a known concentration (e.g., 1,000 mg/L).[4]
- **Preparation of Working Solutions:** The stock solution is then diluted to various concentrations as needed for the experiment.[4]
- **Spectrophotometer Setup:** A UV-Visible spectrophotometer is calibrated using a blank solution (the solvent without the dye). The wavelength range for scanning is typically set from 400 to 700 nm for visible dyes.[4]

- **Measurement:** The absorbance of the dye solution is measured across the specified wavelength range. The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λ_{max}).^[4]
- **Data Analysis:** The obtained spectra are plotted as absorbance versus wavelength.

The following diagram illustrates the general workflow for determining the absorption spectrum.



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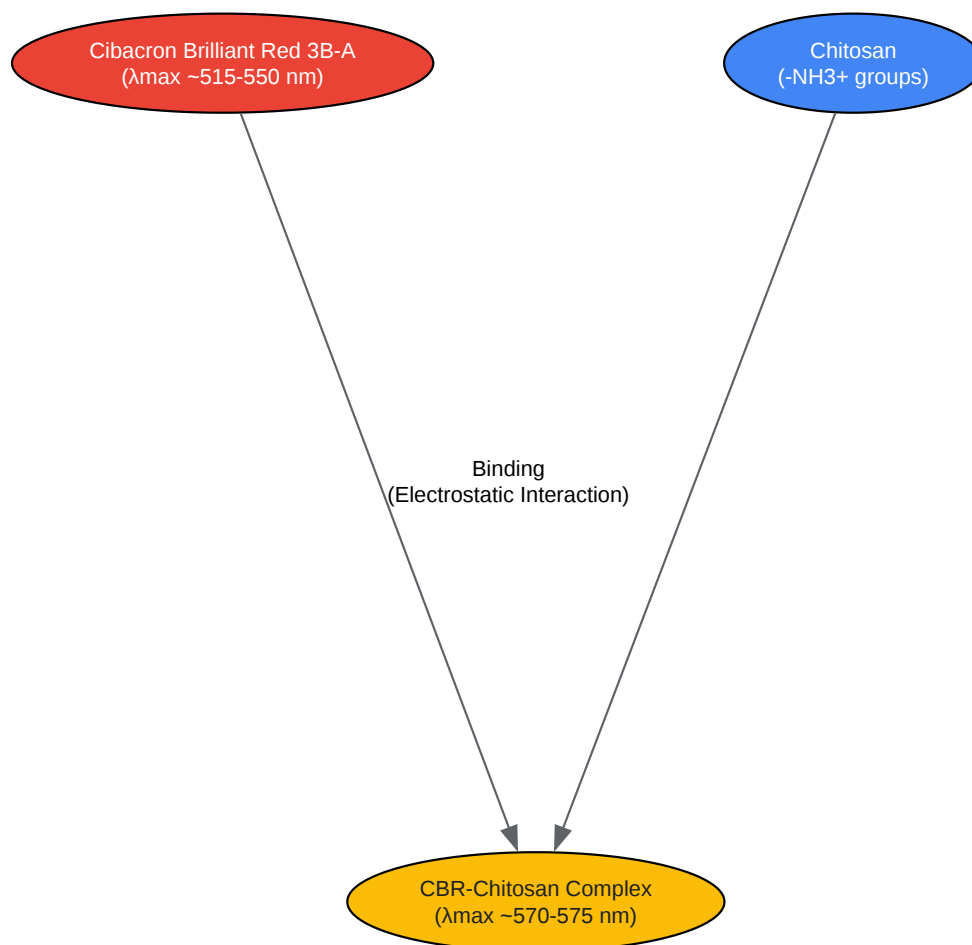
Workflow for UV-Visible absorption spectrum determination.

Protocol for Chitosan Quantification using Cibacron Brilliant Red 3B-A

Cibacron Brilliant Red 3B-A is frequently used for the colorimetric quantification of chitosan. This assay relies on the bathochromic shift (red-shift) of the dye's λ_{max} upon binding to chitosan.^{[1][3]}

- Materials:
 - Cibacron Brilliant Red 3B-A (CBR) solution (e.g., 0.005 mM).^[1]
 - Chitosan solutions of known concentrations (for calibration curve).
 - Glycine-HCl buffer (0.1 M, pH 3.22).^[2]
 - Microplate reader or spectrophotometer.
- Procedure:
 - In a 96-well plate, mix the chitosan solution (e.g., 150 μL) with the CBR solution (e.g., 3 μL).^[1]
 - Incubate at room temperature for 10-15 minutes to allow for complex formation.^[1]
 - Measure the absorbance at 570 nm or 575 nm.^[1]
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance values against the known chitosan concentrations.
 - Determine the concentration of unknown samples by interpolating their absorbance on the calibration curve.

The interaction and subsequent spectral shift can be visualized as follows:



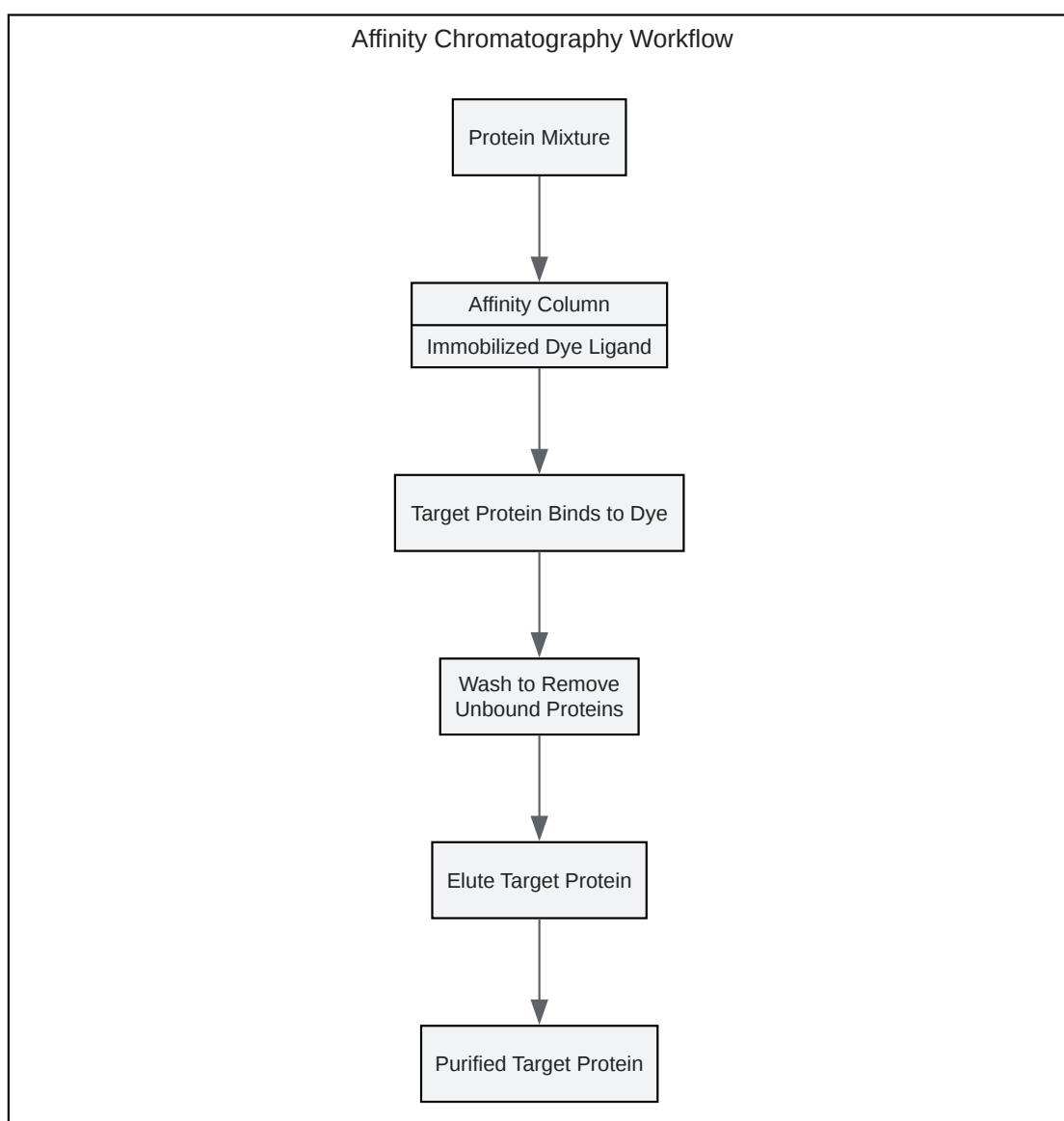
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Interaction of Cibacron Brilliant Red 3B-A with Chitosan.

Signaling Pathway and Other Applications

Beyond its use in quantification assays, Brilliant Red dyes, particularly triazine dyes like Cibacron Brilliant Red, are utilized in affinity chromatography for protein purification. The dye structure can mimic biological cofactors like NAD⁺ or ATP, allowing for the selective binding and purification of dehydrogenases, kinases, and other nucleotide-binding proteins.^[1]

The general principle of affinity chromatography using a dye ligand is depicted below:



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General workflow for affinity chromatography using a dye ligand.

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